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Compound of Interest

Compound Name: 3-(2,5-Dichlorophenyl)pyridine

Cat. No.: B8306415

Get Quote

Executive Summary & Chemical Identity
3-(2,5-Dichlorophenyl)pyridine is a biaryl scaffold characterized by a pyridine ring substituted

at the 3-position with a 2,5-dichlorophenyl moiety. This specific substitution pattern creates a

distinct steric and electronic profile compared to its isomers (e.g., 2,4- or 3,5-dichlorophenyl

analogs).

In drug discovery, this scaffold serves as a critical pharmacophore or biostere, often utilized to

modulate metabolic stability, lipophilicity, and receptor binding affinity through conformational

restriction. The presence of an ortho-chlorine (at the 2'-position) induces a significant dihedral

twist between the aromatic rings, preventing coplanarity and creating a unique 3D spatial

arrangement.
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Property Data

IUPAC Name 3-(2,5-Dichlorophenyl)pyridine

Molecular Formula C₁₁H₇Cl₂N

Molecular Weight 224.09 g/mol

CAS Number
Not widely listed as a commodity chemical;

often custom synthesized.

SMILES Clc1cc(Cl)ccc1-c2cccnc2

Key Functional Groups
Pyridine (Basic N), Aryl Chloride (Lipophilic,

EWG)

Physicochemical Profiling
Understanding the physicochemical properties is essential for predicting the behavior of this

molecule in biological systems.

Electronic & Steric Properties
Electronic Effect: The 2,5-dichlorophenyl group is electron-withdrawing (via induction), which

decreases the electron density of the pyridine ring. This lowers the basicity of the pyridine

nitrogen compared to unsubstituted 3-phenylpyridine.

Steric "Ortho-Effect": The chlorine atom at the 2'-position (ortho to the biaryl bond) creates

significant steric hindrance with the protons at the 2- and 4-positions of the pyridine ring.

Consequence: This forces the two aromatic rings to twist out of planarity, adopting a

dihedral angle typically between 45° and 60°. This non-planar conformation is critical for

fitting into specific hydrophobic pockets in enzymes (e.g., kinases) or receptors (e.g.,

GPCRs).
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Property Value (Predicted) Significance

LogP (Lipophilicity) ~3.8 – 4.1

High lipophilicity; good

membrane permeability but

potentially low aqueous

solubility.

pKa (Pyridine N) ~4.2 – 4.5

Weakly basic; likely uncharged

at physiological pH (7.4),

enhancing passive diffusion.

Topological Polar Surface Area

(TPSA)
~12.9 Å²

Low TPSA suggests excellent

blood-brain barrier (BBB)

penetration potential.

H-Bond Acceptors 1
The pyridine nitrogen is the

sole acceptor.

H-Bond Donors 0 No acidic protons.

Synthetic Pathways
The most robust method for synthesizing 3-(2,5-Dichlorophenyl)pyridine is the Suzuki-

Miyaura Cross-Coupling reaction. This palladium-catalyzed C-C bond formation allows for the

coupling of an aryl halide with an aryl boronic acid.

Protocol: Suzuki-Miyaura Coupling
Objective: Couple 3-pyridylboronic acid with 1-bromo-2,5-dichlorobenzene.

Reagents & Stoichiometry[1][2]
Substrate A: 1-Bromo-2,5-dichlorobenzene (1.0 equiv)

Substrate B: 3-Pyridylboronic acid (1.2 equiv)

Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)

Base: Na₂CO₃ (2.0 M aqueous solution, 2-3 equiv)
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Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane (degassed)

Step-by-Step Methodology
Preparation: In a round-bottom flask equipped with a condenser and magnetic stir bar,

dissolve 1-bromo-2,5-dichlorobenzene (1.0 equiv) in DME (0.2 M concentration).

Addition: Add 3-pyridylboronic acid (1.2 equiv) and the Pd catalyst (0.05 equiv).

Activation: Add the aqueous Na₂CO₃ solution.

Degassing: Purge the system with nitrogen or argon for 10-15 minutes to remove oxygen

(critical to prevent homocoupling or catalyst deactivation).

Reaction: Heat the mixture to reflux (approx. 85-90°C) for 12–16 hours. Monitor progress via

TLC or LC-MS.

Workup: Cool to room temperature. Dilute with water and extract with ethyl acetate (3x).

Wash combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in

vacuo.

Purification: Purify the crude residue via flash column chromatography (SiO₂) using a

gradient of Hexanes/Ethyl Acetate (typically 9:1 to 7:3).

Mechanistic Visualization
The following diagram illustrates the catalytic cycle for this specific transformation.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8306415?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pd(0)L2
Active Catalyst

Oxidative Addition
(Ar-Br insertion)

1-Bromo-2,5-dichlorobenzene

Pd(II)-Ar-Br Complex

Base Activation
(Metathesis)

Na2CO3

Pd(II)-Ar-OH/OR Complex

Transmetallation
(+ Pyridyl-B(OH)2)

3-Pyridylboronic Acid

Pd(II)-Biaryl Complex

Reductive Elimination
(Product Release)

Regeneration

PRODUCT:
3-(2,5-Dichlorophenyl)pyridine

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b8306415/docs?utm_src=pdf-body-img#3-2-5-dichlorophenyl-pyridine-structural-properties-synthetic-utility
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8306415?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of 3-pyridylboronic acid and 1-bromo-

2,5-dichlorobenzene.

Structural Characterization (Spectroscopy)
Analytical confirmation of the structure relies on identifying the unique splitting patterns caused

by the substitution.

¹H NMR Expectations (400 MHz, CDCl₃)
Pyridine Ring (4 protons):

H2 (s, 1H): ~8.6 ppm. Appears as a singlet (or fine doublet) significantly deshielded by the

nitrogen.

H6 (d, 1H): ~8.5 ppm.[3] Doublet, adjacent to nitrogen.[2]

H4 (d/m, 1H): ~7.8 ppm.[2][3]

H5 (dd, 1H): ~7.4 ppm.[2]

Phenyl Ring (3 protons):

H6' (d, 1H): ~7.3 ppm. The proton ortho to the biaryl bond. Its shift is sensitive to the twist

angle.

H3', H4' (m, 2H): ~7.4–7.5 ppm.[3] The remaining aromatic protons.

Key Diagnostic: The absence of symmetry in the phenyl ring (due to 2,5-substitution)

differentiates it from 3,5- or 2,6-isomers.

Mass Spectrometry (MS)[2]
Ionization: ESI+ (Electrospray Ionization).

Molecular Ion [M+H]⁺: m/z ~224.0 (¹²C, ³⁵Cl).

Isotope Pattern: A characteristic 9:6:1 intensity ratio for the M, M+2, and M+4 peaks due to

the presence of two chlorine atoms (Cl³⁵/Cl³⁷ natural abundance).
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Medicinal Chemistry Applications
The 3-(2,5-Dichlorophenyl)pyridine scaffold is valuable in structure-activity relationship (SAR)

studies for several reasons:

Metabolic Blocking: The chlorine atoms at positions 2 and 5 block metabolic oxidation at

these sites. However, the C4' (para) position remains open, providing a "soft spot" for

CYP450-mediated oxidation (to a phenol), which can be advantageous if a short half-life is

desired, or a liability if metabolic stability is the goal.

Conformational Lock: Unlike the freely rotating 3-phenylpyridine, the 2-chloro substituent

restricts rotation. This "locked" conformation can reduce the entropic penalty of binding to a

target protein.

Biostere for Naphthalene: The 2,5-dichlorophenyl moiety roughly mimics the steric bulk of a

naphthalene ring but with different electronic properties and lipophilicity.

Comparative Scaffold Analysis
The following diagram compares the steric and electronic impact of different dichlorophenyl

isomers.
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Figure 2: Structural and functional comparison of dichlorophenyl-pyridine isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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